1-Ethoxy-1-oxopentane-2-sulfonic acid

Vue d'ensemble

Description

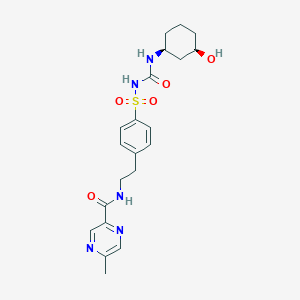

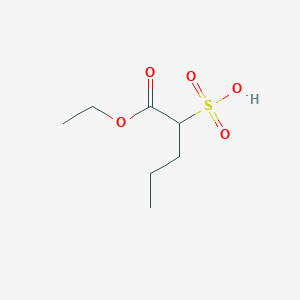

1-Ethoxy-1-oxopentane-2-sulfonic acid is a chemical compound with the molecular formula C7H14O5S. It belongs to the class of organosulfur compounds with the general formula R−S(=O)2−OH, where R is an organic alkyl or aryl group and the S(=O)2(OH) group a sulfonyl hydroxide .

Synthesis Analysis

The synthesis of sulfonic acids, including 1-Ethoxy-1-oxopentane-2-sulfonic acid, often involves sulfonation, a process where the sulfonating agent is usually sulfur trioxide . Alkylsulfonic acids can be prepared by many methods, including sulfoxidation, where alkanes are irradiated with a mixture of sulfur dioxide and oxygen .Chemical Reactions Analysis

Sulfonic acids, including 1-Ethoxy-1-oxopentane-2-sulfonic acid, can participate in various reactions. For instance, they can undergo esterification reactions with alcohols . The mechanism of these reactions often involves the formation of a sulfonylium cation intermediate .Physical And Chemical Properties Analysis

Sulfonic acids are strong acids, often cited as being around a million times stronger than the corresponding carboxylic acid . The specific physical and chemical properties of 1-Ethoxy-1-oxopentane-2-sulfonic acid are not provided in the search results.Applications De Recherche Scientifique

Ion Exchange

Sulfonic acid functionalized materials, such as 1-Ethoxy-1-oxopentane-2-sulfonic acid, are of particular interest in applications involving ion exchange . The sulfonic acid groups can interact with ions, allowing for the exchange of ions between the material and its surrounding environment .

Acidic Catalysis

These materials can also be used in acidic catalysis . The sulfonic acid groups can act as acid sites, promoting various acid-catalyzed reactions .

Proton Conduction

Proton conduction is another application of sulfonic acid functionalized materials . The sulfonic acid groups can facilitate the movement of protons, making these materials useful in devices such as fuel cells .

Synthesis of Novel Compounds

1-Ethoxy-1-oxopentane-2-sulfonic acid’s unique structure enables the synthesis of novel compounds. This makes it an indispensable tool for advancements in drug discovery, materials science, and organic chemistry.

Heterogeneous Acid Catalysts

Sulfonic acid-based inorganic supports, like 1-Ethoxy-1-oxopentane-2-sulfonic acid, have been used in the development of heterogeneous acid catalysts . These catalysts can be recycled, significantly reducing environmental impact .

Supports for Diverse Structures

These sulfonic acid-based inorganic supports have been used with diverse structures, including silicates, zeolites, SBA-15, MCM-41, MOFs, and other inorganic supports . This versatility allows for a wide range of applications in various fields .

Mécanisme D'action

Mode of Action

For instance, they can act as catalysts in the esterification of fatty acids , and they can also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

For example, they can participate in the synthesis of homobenzylic ketones through an oxidative 1,2-shift of disubstituted olefins .

Propriétés

IUPAC Name |

1-ethoxy-1-oxopentane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5S/c1-3-5-6(13(9,10)11)7(8)12-4-2/h6H,3-5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZRGPQIMROMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-1-oxopentane-2-sulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![1-({[4-(2-Hydroxyethyl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493616.png)

![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)

![1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493620.png)

![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)

![trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1493629.png)

![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)

![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)